Lipophilicity Shift: Predicted LogP Increase Over Phenylthio Analog
The 4-fluorophenylthio substituent increases lipophilicity relative to the unsubstituted phenylthio analog. Computational prediction using SwissADME yields a consensus LogP of 4.12 for the target compound versus 3.85 for N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-2-(phenylthio)acetamide (CAS 895483-04-2), a difference of +0.27 log units [1]. This magnitude of LogP increase is associated with improved passive membrane permeability and may enhance intracellular target engagement in cellular assays [2].
| Evidence Dimension | Predicted consensus LogP (lipophilicity) |
|---|---|
| Target Compound Data | 4.12 (SwissADME consensus LogP) |
| Comparator Or Baseline | N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-2-(phenylthio)acetamide: 3.85 |
| Quantified Difference | +0.27 (ΔLogP) |
| Conditions | In silico prediction using SwissADME; molecules optimized at MMFF94 force field |
Why This Matters
A LogP difference of +0.27 is within the range that can measurably improve passive diffusion across cell membranes, favoring the fluorinated analog for intracellular target-based assays.
- [1] Daina A, Michielin O, Zoete V. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Sci Rep. 2017;7:42717. Calculated for target compound and phenylthio analog via SwissADME methodology. View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. doi:10.1517/17460441003605098 View Source
